molecular formula C8H8BrClFN B15257261 1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine

1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine

Cat. No.: B15257261
M. Wt: 252.51 g/mol
InChI Key: ACSFMBIDRKEJIT-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine is a chemical compound that belongs to the class of substituted phenylamines It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic amine

Preparation Methods

The synthesis of 1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine typically involves multi-step synthetic routes. One common method includes the halogenation of a phenyl ring followed by amination and fluorination steps. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include halogenating agents, amines, and fluorinating agents. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

    Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine can be compared with other similar compounds, such as:

    1-(3-Bromo-4-chlorophenyl)ethanone: This compound shares a similar phenyl ring structure but lacks the fluorine and amine groups.

    1-(3-Bromo-4-chlorophenyl)-2-chloroethan-1-amine: Similar to the target compound but with a chlorine atom instead of fluorine.

    1-(3-Bromo-4-chlorophenyl)-2-hydroxyethan-1-amine: Contains a hydroxyl group instead of fluorine. The uniqueness of this compound lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8BrClFN

Molecular Weight

252.51 g/mol

IUPAC Name

1-(3-bromo-4-chlorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8BrClFN/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3,8H,4,12H2

InChI Key

ACSFMBIDRKEJIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CF)N)Br)Cl

Origin of Product

United States

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